molecular formula C16H15ClN2O2 B5731559 N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide

N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide

Cat. No.: B5731559
M. Wt: 302.75 g/mol
InChI Key: OLTJOORMRCGGED-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with a 4-chlorophenyl group and a 2-methyl group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide can be achieved through a similar synthetic route. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-bromophenyl)acetyl]-2-methylbenzohydrazide
  • N’-[2-(4-fluorophenyl)acetyl]-2-methylbenzohydrazide
  • N’-[2-(4-methylphenyl)acetyl]-2-methylbenzohydrazide

Uniqueness

N’-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical and biological properties. This substitution can affect the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-4-2-3-5-14(11)16(21)19-18-15(20)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTJOORMRCGGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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